Ethyl 4-amino-3-[(3-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
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Overview
Description
ETHYL 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[3,2-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorophenyl carbamoyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,2-c][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl carbamoyl group: This is achieved through a nucleophilic substitution reaction using a chlorophenyl isocyanate.
Addition of the ethyl ester group: This step involves esterification using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-AMINO-3-[(3-BROMOPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE
- ETHYL 4-AMINO-3-[(3-FLUOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE
Uniqueness
ETHYL 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]PYRAZOLO[3,2-C][1,2,4]TRIAZINE-8-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C15H13ClN6O3 |
---|---|
Molecular Weight |
360.75 g/mol |
IUPAC Name |
ethyl 4-amino-3-[(3-chlorophenyl)carbamoyl]pyrazolo[5,1-c][1,2,4]triazine-8-carboxylate |
InChI |
InChI=1S/C15H13ClN6O3/c1-2-25-15(24)10-7-18-22-12(17)11(20-21-13(10)22)14(23)19-9-5-3-4-8(16)6-9/h3-7H,2,17H2,1H3,(H,19,23) |
InChI Key |
BGONMPQGWUHVTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=NC(=C(N2N=C1)N)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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